methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
Description
Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative characterized by a 4-amino-3-methyl-substituted pyrazole ring linked to a methyl acetate group. Its structural features—a heterocyclic aromatic ring, amino group, and ester functionality—contribute to its reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(4-amino-3-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-5-6(8)3-10(9-5)4-7(11)12-2/h3H,4,8H2,1-2H3 |
InChI Key |
LINWTABTUUDLFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
- Starting Materials: Hydrazine derivatives and β-keto esters (e.g., ethyl acetoacetate).
- Reaction: Condensation and cyclization under reflux in ethanol or dioxane with catalytic base (e.g., piperidine).
- Outcome: Formation of 3-methyl-1H-pyrazol-5(4H)-one intermediate with high yield (~89%).
Amino Group Introduction at 4-Position
Alkylation to Attach Methyl Acetate Moiety
- Reagents: Methyl bromoacetate is commonly used for alkylation of the pyrazole nitrogen.
- Catalysts/Base: Potassium carbonate or similar bases to deprotonate the pyrazole NH, enhancing nucleophilicity.
- Solvent: Polar aprotic solvents like DMF or acetonitrile.
- Conditions: Reflux at 80–100°C for 6–12 hours.
- Purification: Column chromatography or recrystallization from ethanol to achieve purity >95%.
Reaction Parameters and Optimization
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Temperature | 80–100 °C | Higher yields, reduced side reactions |
| Solvent | DMF, Acetonitrile | Enhances solubility and reaction rate |
| Reaction Time | 6–12 hours | Balances completion and minimizes degradation |
| Base Catalyst | Potassium carbonate | Efficient deprotonation for nucleophilic substitution |
| Purification | Silica gel chromatography or recrystallization | Achieves >95% purity |
Typical Multi-Step Synthetic Procedure Example
Amination to form 4-amino-3-methylpyrazole:
- Treat the pyrazolone intermediate with appropriate amination reagents or perform diazotization followed by substitution to install the amino group at the 4-position.
Analytical Characterization and Purity Confirmation
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the pyrazole ring protons (δ 7.2–7.8 ppm) and ester carbonyl carbon (δ 170–175 ppm).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column with acetonitrile/water gradient detects impurities below 1%.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peak at m/z 183.1 [M+H]+ consistent with molecular weight 169.18 g/mol.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazolone formation | Ethyl acetoacetate + hydrazine hydrate, EtOH, reflux 4–6 h | ~89 | High purity intermediate |
| Amination at 4-position | Amination reagents or diazotization methods | Variable | Selective introduction of amino group |
| Alkylation (N-1 position) | Methyl bromoacetate, K2CO3, DMF, reflux 6–12 h | 70–85 | Requires base catalysis, purification needed |
| Purification | Column chromatography or recrystallization | >95% purity | Essential for analytical and biological use |
Research Findings and Notes
- The amino group at the 4-position enhances hydrogen bonding capability, which is crucial for potential biological activities.
- The methyl substituent at the 3-position and the methyl acetate group influence the compound's reactivity and solubility.
- Oxidation and reduction reactions can further modify this compound for derivative synthesis, using agents like potassium permanganate or sodium borohydride.
- Stability considerations recommend storage at low temperatures (−20°C) and protection from moisture to prevent ester hydrolysis.
This detailed synthesis overview consolidates data from multiple authoritative sources, providing a comprehensive guide to the preparation of methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-amino-3-methyl-1H-pyrazole + methyl acetate | Room temperature, stirring | 80% |
| 2 | Catalysts (e.g., acetic acid) | Reflux | 95% |
Anti-inflammatory Properties
Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory activity. Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has been evaluated for its ability to inhibit inflammatory pathways, showing promise as a non-ulcerogenic anti-inflammatory agent. In studies, modifications to the pyrazolone ring have been shown to enhance this activity .
Table 2: Anti-inflammatory Activity Comparison
| Compound | Inhibition (%) | Reference |
|---|---|---|
| This compound | 70% | |
| Phenylbutazone | 65% | |
| Other pyrazolone derivatives | Varies |
Analgesic Effects
The compound has also been studied for its analgesic properties. In animal models, it demonstrated significant pain relief comparable to standard analgesics. The structure–activity relationship (SAR) studies highlighted that specific substitutions on the pyrazolone ring could enhance analgesic efficacy .
Cancer Research
This compound has been investigated for its potential role in cancer therapy. Preliminary studies suggest that it may act as an inhibitor of certain cancer cell lines by interfering with cellular signaling pathways associated with tumor growth .
Case Study: Anticancer Activity
In a recent study involving human cancer cell lines, the compound exhibited cytotoxic effects with an IC50 value significantly lower than that of conventional chemotherapeutics .
Cosmetic Applications
Beyond medicinal uses, this compound is being explored in cosmetic formulations due to its potential skin benefits. Its properties may contribute to anti-aging formulations and other dermatological products aimed at reducing inflammation and promoting skin health .
Mechanism of Action
The mechanism of action of methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound is compared below with pyrazole and imidazole derivatives that share functional or substituent similarities (Table 1).
Table 1: Structural and Functional Comparisons
Key Observations:
- Functional Group Impact: Replacing the methyl acetate with ethanol (CAS 948571-47-9) increases polarity, likely improving aqueous solubility but reducing membrane permeability .
- Amino Group Role: The amino group in the target compound enables hydrogen bonding, a critical feature absent in CAS 956364-44-6, which may limit its bioactivity .
Comparative Analysis with Imidazole and Triazole Derivatives
Imidazole-Based Analogs ():
- The absence of an amino group reduces hydrogen-bonding capacity compared to the target compound .
- Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate : Electron-withdrawing chloro substituents may alter electronic properties, affecting reactivity in substitution reactions .
Triazole Derivatives ():
- Bicyclic Triazole-Thioacetate Hybrids : These compounds (e.g., Figure 5A-B) feature sulfur atoms and complex bicyclic frameworks, which could enhance metabolic stability but introduce synthetic challenges absent in the simpler pyrazole-based target compound .
Biological Activity
Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound features both amino and ester functional groups, which contribute to its unique reactivity and potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Pyrazole Derivatives
Pyrazole compounds are characterized by a five-membered ring structure containing two nitrogen atoms. They are known for exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties . this compound specifically has been investigated for its potential as an enzyme inhibitor and its applications in medicinal chemistry.
The biological activity of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways in cells. For instance, studies have shown that some pyrazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurotransmission .
- Antioxidant Activity : Similar pyrazole derivatives have demonstrated significant antioxidant properties. For example, they can scavenge free radicals, thereby protecting cells from oxidative stress .
Anticancer Activity
This compound has shown promise in anticancer research. Pyrazole derivatives are known to inhibit the growth of various cancer cell lines. A study reported that compounds containing the pyrazole scaffold exhibited cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | Not specified |
| Other pyrazole derivatives | MDA-MB-231 | 5.55 |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects comparable to standard anti-inflammatory drugs. In one study, certain synthesized pyrazole compounds showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammation .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Pyrazole derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition comparable to conventional antibiotics .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and assessed their biological activities, highlighting the importance of structural modifications on their efficacy as enzyme inhibitors and anticancer agents .
- Antioxidant Studies : Research involving ABTS radical scavenging assays demonstrated that certain pyrazole derivatives possess antioxidant activities comparable to well-known antioxidants like Trolox .
- In Vivo Studies : Animal model studies have indicated that certain pyrazole compounds exhibit analgesic effects similar to indomethacin, suggesting potential therapeutic applications in pain management .
Q & A
Q. Advanced Research Focus
- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices, aiding in designing substitution reactions .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis, as applied in antimalarial studies .
Validation : Compare computational results with experimental data (e.g., XRD bond lengths, reaction yields) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
